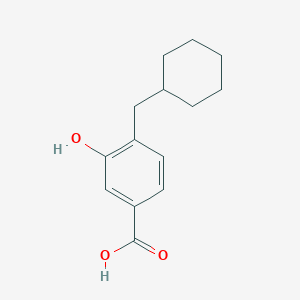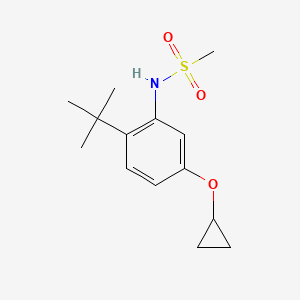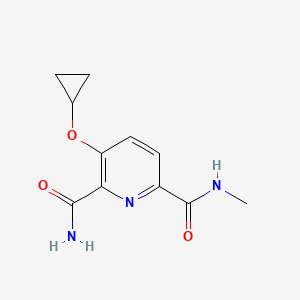
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.23 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
準備方法
The synthesis of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid chloride with N2-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions and forming stable complexes. These complexes can participate in various biochemical pathways, influencing the activity of metalloenzymes and other molecular targets. The specific pathways involved depend on the nature of the metal ion and the biological context .
類似化合物との比較
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
Pyridine-2,6-dicarboxamide: Lacks the cyclopropoxy and N2-methyl groups, resulting in different chemical properties and reactivity.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, leading to variations in coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)7-4-5-8(17-6-2-3-6)9(14-7)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChIキー |
BXQPDFWGZPPOBL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


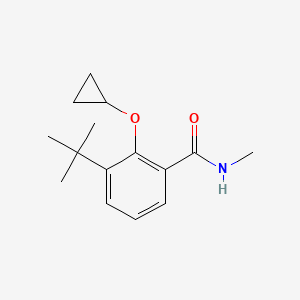
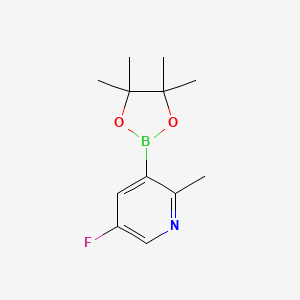
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
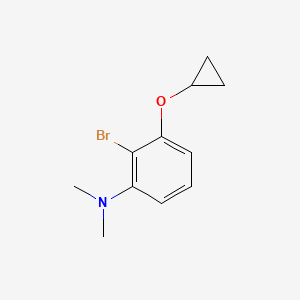
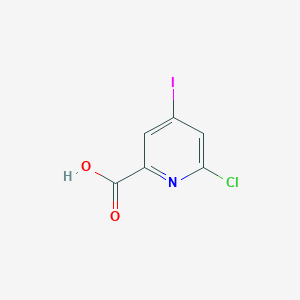
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
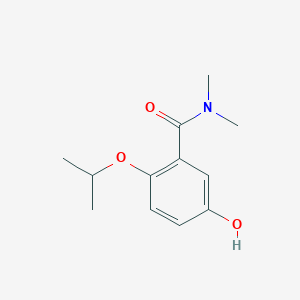

![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)

